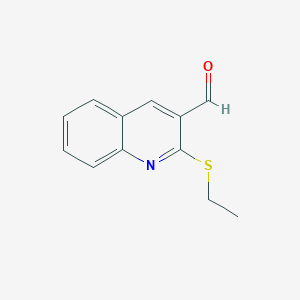

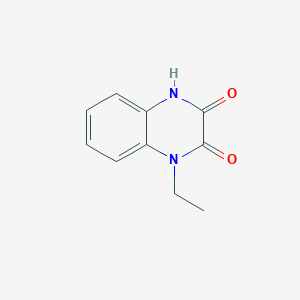

![molecular formula C19H19N3O4 B2561621 3-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid CAS No. 895908-94-8](/img/structure/B2561621.png)

3-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid” is a versatile material extensively used in scientific research1. Its unique structure offers potential applications in drug development and as a catalyst in organic synthesis1.

Molecular Structure Analysis

The molecular structure analysis of this compound is not directly available from the search results. However, the study of organic chemistry includes the chemical synthesis of natural products, drugs, and polymers, and the study of individual organic molecules in the laboratory and via theoretical (in silico) study3.

Chemical Reactions Analysis

The specific chemical reactions involving this compound are not directly available from the search results. However, organic chemistry involves the scientific study of the structure, properties, and reactions of organic compounds3.

Physical And Chemical Properties Analysis

The specific physical and chemical properties of this compound are not directly available from the search results. However, organic compounds possess unique physical and chemical properties that entice much attention from chemists, physicists, and material scientists due to their potential use in medical and sustainable organic (bio)electronics settings5.

Scientific Research Applications

Synthesis and Characterization of Heterocyclic Azo Dyes

A study explored the synthesis of mono and double functional group transformation (FGT) azo dyes using ortho/para-aminobenzoic acids and their methyl esters as diazo components. The study highlighted the improved pH stability of these dyes due to 3-methoxypropylamine substitution, which removes the active hydrazone proton. This research opens avenues for developing heterocyclic azo dyes with enhanced pH stability, which could have applications in dyeing industries and materials science (Wang et al., 2018).

Multicomponent Reaction for Polyheterocyclic Systems

Another study reported the multicomponent reaction of l-proline, isatins, and excess of methyl propiolates, leading to unique polyheterocyclic systems. This research demonstrates a novel pathway for constructing complex heterocyclic structures, which could have implications in drug discovery and organic synthesis (Cao et al., 2019).

Synthesis of Cyclic Dipeptidyl Ureas

Research into the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides introduced a new class of cyclic dipeptidyl ureas. This work contributes to the field of peptide chemistry and could have applications in the development of peptidomimetics and bioactive compounds (Sañudo et al., 2006).

Anti-Diabetic Assay of Diorganotin(IV) Azo-Carboxylates

A study on the synthesis, characterization, and anti-diabetic assay of diorganotin(IV) azo-carboxylates revealed their potential anti-diabetic properties. This research provides insights into the application of organotin compounds in medicinal chemistry, especially concerning their role as α-glucosidase enzyme inhibitors (Roy et al., 2016).

Co-crystallisation of Benzoic Acid Derivatives

Investigations into the co-crystallisation of benzoic acid derivatives with N-containing bases have revealed stoichiometric variants, polymorphism, and twinning. Such studies are critical for understanding the solid-state chemistry of pharmaceuticals and could lead to the development of new materials with tailored properties (Skovsgaard & Bond, 2009).

Safety And Hazards

The specific safety and hazards related to this compound are not directly available from the search results. However, a hazard is defined as "the potential occurrence of a natural or human-induced physical event or trend that may cause loss of life, injury, or other health impacts, as well as damage and loss to property, infrastructure, livelihoods, service provision, ecosystems and environmental resources"6.

Future Directions

The future directions of this compound are not directly available from the search results. However, there are numerous potential applications in drug development and as a catalyst in organic synthesis1. Further research and development are needed to fully realize the potential of this compound.

properties

IUPAC Name |

3-[(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4/c23-17-6-2-5-16-14-7-12(10-22(16)17)9-21(11-14)19(26)20-15-4-1-3-13(8-15)18(24)25/h1-6,8,12,14H,7,9-11H2,(H,20,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONHACSZYTRSPKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)NC4=CC=CC(=C4)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

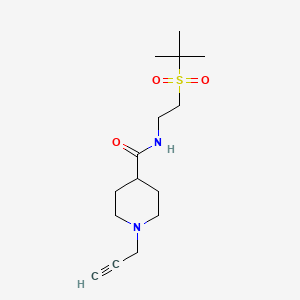

![2-Chloro-1-(6-ethyl-2-oxa-6,9-diazaspiro[4.5]decan-9-yl)ethanone](/img/structure/B2561540.png)

![N-(2-methylbenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/no-structure.png)

![2-bromo-5-methoxy-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzamide](/img/structure/B2561550.png)

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-morpholino-2-oxoethyl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B2561556.png)

![1-(1-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)pyrrolidin-3-yl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B2561559.png)

![(E)-methyl 6-((4-methylstyryl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2561560.png)

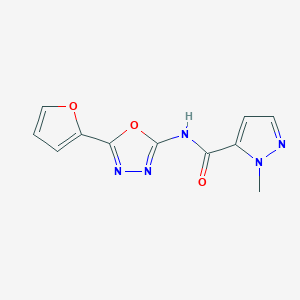

![1-[4-(1H-1,2,4-triazol-3-yl)phenyl]-2-pyrrolidinone](/img/structure/B2561561.png)